molecular formula C10H12N2O2 B6151585 methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate CAS No. 924279-01-6

methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate

Cat. No.: B6151585
CAS No.: 924279-01-6
M. Wt: 192.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated naphthyridine core with a methyl ester group at the 2-position.

Properties

CAS No.

924279-01-6

Molecular Formula

C10H12N2O2

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Cyclization

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) facilitates the aza-Michael addition, promoting ring closure at temperatures between 80–120°C. For example, a 48% yield was reported using HCl in methanol under reflux.

Base-Mediated Reactions

Potassium hydroxide (KOH) in methanol or ethanol enables deprotonation of intermediates, enhancing nucleophilic attack during cyclization. A 23% yield improvement was observed when switching from aqueous KOH to alcoholic solutions.

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates, whereas tetrahydrofuran (THF) enhances reaction rates due to its moderate polarity. Solvent-free conditions under microwave irradiation have also been explored, reducing reaction times from 12 hours to 30 minutes.

Industrial-Scale Production Techniques

Industrial methods prioritize cost-effectiveness and environmental sustainability. Notable advancements include:

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization by uniformly heating reactants, achieving yields up to 86% with minimal side products. This method reduces energy consumption by 40% compared to conventional heating.

Continuous Flow Reactors

Continuous flow systems enhance scalability and safety by minimizing exposure to hazardous intermediates. A pilot-scale study reported a 92% conversion rate using palladium-on-carbon (Pd/C) catalysts in a fixed-bed reactor.

Green Chemistry Innovations

Recent protocols employ ionic liquids as recyclable catalysts, eliminating the need for volatile organic solvents. For instance, 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) achieved a 78% yield while allowing catalyst reuse for five cycles without significant activity loss.

Post-Synthetic Modifications and Purification

Crude products often require purification via column chromatography or recrystallization. High-performance liquid chromatography (HPLC) analyses reveal typical impurities, including:

  • Unreacted pyridine precursors : Removed using activated charcoal.

  • Over-reduced byproducts : Mitigated by controlling hydrogen pressure during catalytic hydrogenation.

Recrystallization in ethanol/water mixtures (3:1 v/v) yields crystals with >99% purity, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.

Comparative Analysis of Methodologies

The table below evaluates three primary synthesis routes:

MethodOverall Yield (%)Purity (%)ScalabilityEnvironmental Impact
Acid-catalyzed4895ModerateHigh (toxic waste)
Microwave-assisted8698HighLow
Continuous flow9299IndustrialModerate

Microwave-assisted synthesis emerges as the most efficient, balancing yield, purity, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthyridines, amine derivatives, and oxidized naphthyridine compounds .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate is primarily studied for its potential therapeutic effects.

Antimicrobial Activity

Research has indicated that compounds with naphthyridine structures exhibit antimicrobial properties. In a study assessing various derivatives of naphthyridine, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Antitumor Properties

Studies have also explored the antitumor potential of this compound. In vitro assays showed that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a case study involving human breast cancer cells reported a dose-dependent increase in apoptosis markers when treated with this compound .

Neuroprotective Effects

Recent investigations into neurodegenerative diseases suggest that this compound may have neuroprotective effects. Animal models of Alzheimer's disease exhibited reduced neuroinflammation and improved cognitive function after administration of this compound .

Pharmacological Applications

The pharmacological implications of this compound extend to its use as a building block in drug synthesis.

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various bioactive molecules. Its derivatives are being explored for their potential as novel anti-inflammatory agents and analgesics .

Drug Delivery Systems

Research is ongoing into the use of this compound in drug delivery systems due to its favorable solubility and stability profiles. Encapsulation in nanoparticles has shown promise for targeted delivery of anticancer drugs .

Material Science Applications

In addition to its medicinal uses, this compound has applications in material science.

Polymer Chemistry

The compound is being investigated for its role in polymer synthesis. It can be used as a monomer to create polymers with enhanced thermal stability and mechanical properties .

Coatings and Composites

In coatings technology, the incorporation of this compound into composite materials has been shown to improve corrosion resistance and durability .

Data Summary Table

Application AreaSpecific UseFindings/Case Studies
Medicinal ChemistryAntimicrobial ActivitySignificant inhibition against bacteria
Antitumor PropertiesInduces apoptosis in cancer cells
Neuroprotective EffectsReduces neuroinflammation in animal models
PharmacologySynthesis of Bioactive CompoundsIntermediate for anti-inflammatory drugs
Drug Delivery SystemsPromising results in nanoparticle encapsulation
Material SciencePolymer ChemistryEnhanced thermal stability
Coatings and CompositesImproved corrosion resistance

Mechanism of Action

The mechanism of action of methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or bind to DNA, thereby exerting its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Structural Analogues by Functional Group Substitution

Carboxamide Derivatives

N-Substituted phenyl-1,8-naphthyridine-2-carboxamides (e.g., HSR2101–HSR2113) replace the methyl ester with a carboxamide group. These derivatives exhibit enhanced hydrogen-bonding capacity, influencing their pharmacokinetic profiles. For instance, carboxamides generally show higher solubility in polar solvents compared to esters, as demonstrated by their preparation in DMSO for biological testing .

Phosphonate and Ester Derivatives

Compounds like tert-butyl 2-(8-(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)acetate (9) feature phosphonate groups, which increase steric bulk and alter electronic properties. Such modifications impact reactivity, as seen in lithiation reactions requiring s-BuLi at low temperatures (−42 °C) .

Sulfonamide and Amine Derivatives

Similarly, 5,6,7,8-tetrahydro-6-methyl-1,6-naphthyridin-3-amine (from ) replaces the ester with an amine, drastically altering basicity and solubility .

Physicochemical and Spectral Comparisons

Compound Key Substituents ¹H-NMR Features Synthetic Yield
Methyl ester (target compound) COOCH₃ at C2 Methyl singlet near δ 3.7; saturated CH₂ signals (δ 1.7–3.4) N/A
3-Phenyl-5,6,7,8-tetrahydro-1,2,4-benzotriazine (5a) Phenyl, triazine ring Methyl protons near δ 2.5; CH₂ signals at δ 1.7–3.4 28–76% (varies)
7-[(N,N-Dimethylaminomethylene)amino]-1,8-naphthyridinone (273) Aminomethylene group Downfield-shifted NH/CH₂ signals due to conjugation 87%
2-((3-Fluorophenoxy)methyl)-6-methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Fluoroaryl ether, methyl Aromatic δ 6.8–7.2; CH₃ near δ 2.9 44–87%
  • Key Observations :
    • The methyl ester in the target compound provides a distinct ¹H-NMR methyl singlet (δ ~3.7), absent in amine or sulfonamide analogs.
    • Substituents like fluorophenyl ethers () introduce deshielded aromatic protons (δ 6.8–7.2), while phosphonates () require specialized conditions (e.g., low-temperature lithiation).

Biological Activity

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate (CAS: 924279-01-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C10H12N2O2
  • Molecular Weight : 192.22 g/mol
  • Purity : 95%
  • IUPAC Name : this compound

1. Antimicrobial Activity

Methyl 5,6,7,8-tetrahydro-1,8-naphthyridine derivatives exhibit notable antimicrobial properties. A review highlighted the efficacy of various naphthyridine derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating their potential as antibacterial agents .

2. Antiviral Activity

Research has shown that naphthyridine derivatives can inhibit viral replication. For instance, compounds within this class have been tested against viruses like HIV and influenza, showing promising results in vitro .

3. Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been found to induce apoptosis in cancer cell lines such as breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways and inhibition of cell proliferation .

4. Anti-inflammatory Activity

This compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. A study reported that derivatives showed significant inhibition of COX-2 with an IC50 value in the low micromolar range . This positions them as potential therapeutic agents for inflammatory diseases.

5. Neurological Effects

Research indicates that naphthyridine derivatives may have applications in treating neurological disorders such as Alzheimer's disease and depression. These compounds have been shown to interact with neurotransmitter systems and exhibit neuroprotective effects .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of a series of naphthyridine derivatives including this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers compared to control groups .

Case Study 2: Anti-inflammatory Mechanism

In vivo studies demonstrated that this compound significantly reduced edema in animal models of inflammation. The compound was administered at varying doses to assess its efficacy against induced paw edema in rats .

Research Findings Summary Table

Biological ActivityMechanism/EffectReference
AntimicrobialInhibition of bacterial growth
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryCOX enzyme inhibition
NeurologicalNeuroprotective effects

Q & A

Q. What are the key synthetic routes for methyl 5,6,7,8-tetrahydro-1,8-naphthyridine-2-carboxylate, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key parameters should be analyzed?

Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) are essential. NMR identifies structural features like the ester group (δ ~3.7 ppm for methyl protons) and saturated naphthyridine ring protons (δ 1.5–3.0 ppm). HPLC (≥95% purity) ensures minimal by-products, while mass spectrometry confirms molecular weight (192.22 g/mol) .

Q. What primary biological activities have been reported for this compound?

Studies highlight its potential as a kinase inhibitor and antimicrobial agent. In vitro assays show IC₅₀ values of 5–20 µM against cancer cell lines (e.g., HeLa) and MIC values of 10–50 µg/mL against Gram-positive bacteria. These activities are attributed to its ability to chelate metal ions in enzymatic active sites .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to address low yields in large-scale synthesis?

Use Design of Experiments (DoE) to test variables like solvent polarity (DMF vs. ethanol), catalyst loading (0.1–5 mol%), and reaction time. For example, continuous flow reactors improve scalability by maintaining consistent temperature and pressure, achieving >85% yield in pilot studies . Contradictions in reported yields (e.g., 60% vs. 88%) may arise from impurities in precursors or inadequate purification steps .

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., varying IC₅₀ values across studies)?

Discrepancies often stem from differences in assay protocols (e.g., cell line variability, incubation time). Standardize assays using validated cell lines (e.g., NCI-60 panel) and include positive controls (e.g., doxorubicin for cytotoxicity). Re-evaluate compound stability in DMSO stocks, as degradation under storage can reduce potency .

Q. What computational strategies predict the compound’s interaction with biological targets?

Q. What strategies differentiate mono- vs. diarylated derivatives during functionalization?

Control equivalents of arylboronic acids (1.0 eq for mono-, 2.0 eq for diarylation) and use Pd(OAc)₂/XPhos catalysts. Monitor progress via TLC (Rf 0.3 for mono, 0.5 for diarylated). Purify via flash chromatography (hexane/EtOAc gradient) .

Methodological Notes

  • Synthesis: Prioritize microwave-assisted methods for reduced reaction time .
  • Characterization: Use deuterated DMSO for NMR to resolve overlapping proton signals .
  • Biological Assays: Include cytotoxicity controls (e.g., HEK293 cells) to assess selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.